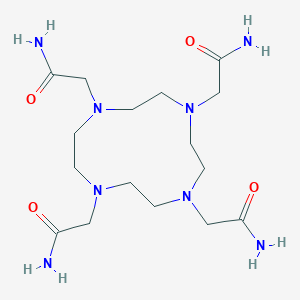
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamide derivatives and has been studied for its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-(3,5-Difluoro-4-hydroxyphenyl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and oxidative stress. It may also modulate various signaling pathways involved in the pathogenesis of neurodegenerative diseases.
Biochemical And Physiological Effects
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also exhibits antioxidant properties by reducing the levels of reactive oxygen species. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(3,5-Difluoro-4-hydroxyphenyl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(3,5-Difluoro-4-hydroxyphenyl)acetamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on N-(3,5-Difluoro-4-hydroxyphenyl)acetamide. One potential direction is to study its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-(3,5-Difluoro-4-hydroxyphenyl)acetamide involves the reaction of 3,5-difluoro-4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also demonstrated its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
151414-41-4 |
|---|---|
Product Name |
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide |
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
N-(3,5-difluoro-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3,13H,1H3,(H,11,12) |
InChI Key |
FNGKYBRZEZRPTP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)O)F |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)O)F |
synonyms |
Acetamide, N-(3,5-difluoro-4-hydroxyphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
